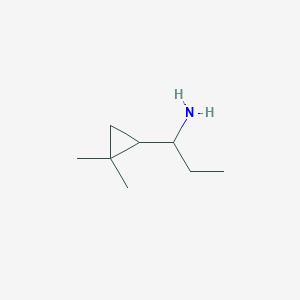
1-(2,2-Dimethylcyclopropyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Dimethylcyclopropyl)propan-1-amine is a versatile chemical compound with the molecular formula C₈H₁₇N. It is characterized by a cyclopropyl ring substituted with two methyl groups, attached to a propan-1-amine chain. This unique structure makes it an interesting subject for various scientific research applications, particularly in organic chemistry and materials science.
準備方法
The synthesis of 1-(2,2-Dimethylcyclopropyl)propan-1-amine typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an alkene with a carbene precursor.
Substitution: The cyclopropyl ring is then substituted with two methyl groups using a suitable methylating agent.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反応の分析
1-(2,2-Dimethylcyclopropyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Addition: The cyclopropyl ring can participate in addition reactions, opening up to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides.
科学的研究の応用
1-(2,2-Dimethylcyclopropyl)propan-1-amine finds applications in various fields:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
作用機序
The mechanism of action of 1-(2,2-Dimethylcyclopropyl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropyl ring’s unique structure allows it to fit into specific binding sites, influencing various biochemical pathways .
類似化合物との比較
1-(2,2-Dimethylcyclopropyl)propan-1-amine can be compared with other cyclopropyl amines, such as:
Cyclopropylamine: Lacks the methyl substitutions, making it less sterically hindered.
1-(Cyclopropylmethyl)amine: Has a different substitution pattern, affecting its reactivity and binding properties.
1-(2-Methylcyclopropyl)propan-1-amine: Similar but with only one methyl group, leading to different steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
生物活性
1-(2,2-Dimethylcyclopropyl)propan-1-amine, a chiral amine compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. These interactions can modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders. The compound may act as an agonist or antagonist at specific receptors, influencing various biochemical pathways.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, including:
- Pharmacological Effects : Potential applications in treating neurological disorders due to modulation of neurotransmitter systems.
- Antitumor Properties : Preliminary studies suggest that it may possess antitumor activity by interacting with cellular pathways involved in cell proliferation and apoptosis .
Case Study 1: Antitumor Activity
A study explored the antitumor properties of compounds similar to this compound. The research highlighted the ability of certain derivatives to inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cell lines such as HeLa. This suggests that modifications to the cyclopropane structure can enhance antitumor efficacy .
Case Study 2: Neurotransmitter Modulation
Another investigation focused on the compound's effects on neurotransmitter systems. The findings indicated that this compound could enhance dopamine receptor activity, which may have implications for treating conditions like Parkinson's disease.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| (R)-1-(2,2-Dichlorocyclopropyl)ethan-1-amine | Contains dichloride substituents | Increased polarity affecting receptor interactions |
| (1R)-1-(5-Methoxypyridin-3-yl)ethan-1-amine | Contains a pyridine ring | Different pharmacological profile due to heteroatom presence |
| 3-(2,2-Dichlorocyclopropyl)propan-1-amine | Propane backbone instead of ethane | Variation in chain length alters steric properties |
The unique cyclopropane structure of this compound contributes to its distinct biological activity compared to these similar compounds.
特性
IUPAC Name |
1-(2,2-dimethylcyclopropyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-4-7(9)6-5-8(6,2)3/h6-7H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNUGUKELCXBBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CC1(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














